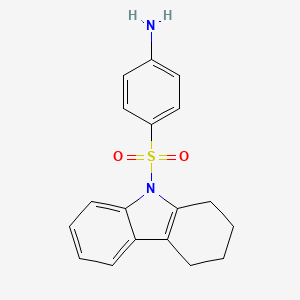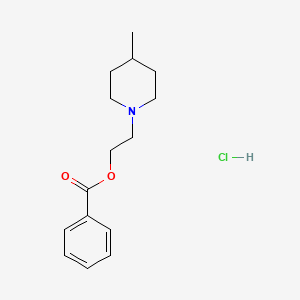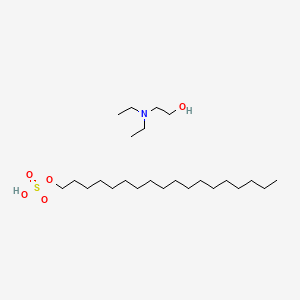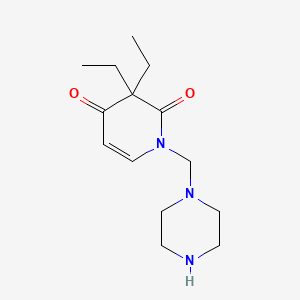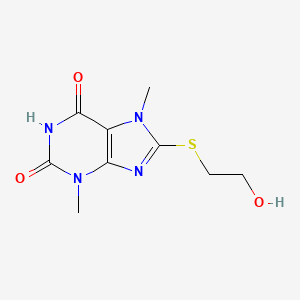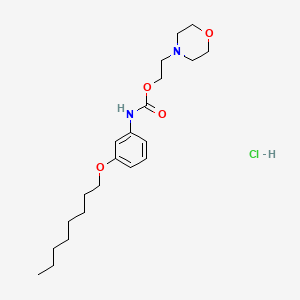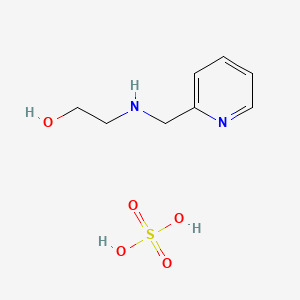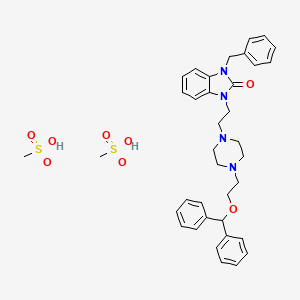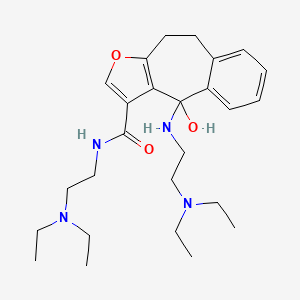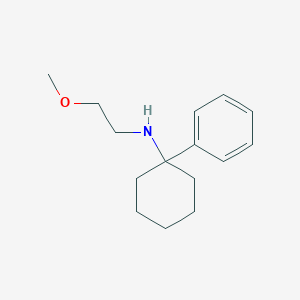
N-(1-phenylcyclohexyl)-2-methoxyethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-phenylcyclohexyl)-2-methoxyethanamine is a compound belonging to the arylcyclohexylamine class. This class of compounds is known for its diverse pharmacological properties, including analgesic, anticonvulsant, and psychotomimetic effects. The structure of this compound consists of a phenyl ring attached to a cyclohexyl ring, which is further connected to a methoxyethanamine group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-phenylcyclohexyl)-2-methoxyethanamine typically involves the reaction of cyclohexanone with phenylmagnesium bromide to form 1-phenylcyclohexanol. This intermediate is then reacted with methoxyethylamine under acidic conditions to yield the final product. The reaction conditions often include the use of solvents like toluene and catalysts such as p-toluenesulfonic acid .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same key steps but may include additional purification stages such as recrystallization and distillation to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-(1-phenylcyclohexyl)-2-methoxyethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include:
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-(1-phenylcyclohexyl)-2-methoxyethanamine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex arylcyclohexylamine derivatives.
Biology: Studied for its effects on neurotransmitter systems and potential therapeutic applications.
Medicine: Investigated for its analgesic and anticonvulsant properties.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of N-(1-phenylcyclohexyl)-2-methoxyethanamine involves its interaction with various neurotransmitter systems. It acts as a noncompetitive antagonist of the NMDA (N-methyl-D-aspartate) receptor, leading to the inhibition of excitatory neurotransmission. This results in analgesic and anticonvulsant effects. Additionally, the compound may interact with other receptors, such as dopamine and serotonin receptors, contributing to its psychotomimetic properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phencyclidine (PCP): A well-known arylcyclohexylamine with similar pharmacological properties.
Ketamine: Another NMDA receptor antagonist with anesthetic and analgesic effects.
Methoxetamine: A derivative of ketamine with similar but more potent effects.
Uniqueness
N-(1-phenylcyclohexyl)-2-methoxyethanamine is unique due to its specific structural modifications, which may result in different pharmacokinetic and pharmacodynamic profiles compared to other arylcyclohexylamines. These differences can influence its potency, duration of action, and side effect profile .
Eigenschaften
CAS-Nummer |
2201-57-2 |
|---|---|
Molekularformel |
C15H23NO |
Molekulargewicht |
233.35 g/mol |
IUPAC-Name |
N-(2-methoxyethyl)-1-phenylcyclohexan-1-amine |
InChI |
InChI=1S/C15H23NO/c1-17-13-12-16-15(10-6-3-7-11-15)14-8-4-2-5-9-14/h2,4-5,8-9,16H,3,6-7,10-13H2,1H3 |
InChI-Schlüssel |
MSZKHYPXVOHFEV-UHFFFAOYSA-N |
Kanonische SMILES |
COCCNC1(CCCCC1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-{[2-Tert-butyl-4-(2-hydroxyethoxy)-5-methylphenyl]sulfanyl}-6-hydroxy-2-phenyl-2-(2-phenylethyl)-2,3-dihydro-4h-pyran-4-one](/img/structure/B12732879.png)
